tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
CAS No.:
Cat. No.: VC13800457
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 |
| Standard InChI Key | WFUBKOZDTGFCJO-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2 |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1CN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclo[3.2.0]heptane system, a seven-membered ring system comprising two fused rings: a five-membered ring and a four-membered ring. The nitrogen atoms at positions 2 and 6 introduce basicity and reactivity, while the tert-butyl carboxylate group at position 2 acts as a protective moiety for the secondary amine . The stereochemistry at the 1R and 5R positions imposes a specific three-dimensional conformation, critical for its interactions in asymmetric synthesis.
Table 1: Physicochemical Properties
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group ( 1.4 ppm, singlet) and the bicyclic protons ( 3.0–4.0 ppm, multiplet). Mass spectrometry (MS) typically shows a molecular ion peak at m/z 198.26, consistent with its molecular weight . High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water gradients are employed to assess purity, with retention times varying by mobile phase composition .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically begins with the cyclization of a diamine precursor. A common approach involves:
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Ring-Closing Metathesis: A diene precursor undergoes Grubbs-catalyzed metathesis to form the bicyclic framework .
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Boc Protection: The secondary amine at position 2 is protected with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
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Chiral Resolution: Chiral chromatography or enzymatic resolution ensures the desired (1R,5R) stereochemistry .
Table 2: Key Synthetic Challenges
| Challenge | Resolution | Source |
|---|---|---|
| Stereochemical Control | Use of chiral auxiliaries or catalysts | |
| Ring Strain in Bicyclic System | Optimized reaction temperatures and catalysts |
Applications in Pharmaceutical Research
Building Block for Heterocycles
The compound’s rigid bicyclic structure makes it a versatile precursor for nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent in drug candidates . For example, it has been used in the synthesis of protease inhibitors and kinase modulators, where the stereochemistry enhances target binding affinity .
Role in Asymmetric Synthesis
The (1R,5R) configuration enables enantioselective transformations, particularly in palladium-catalyzed cross-couplings and organocatalytic reactions. A 2024 study highlighted its use in synthesizing a chiral β-amino alcohol derivative with 98% enantiomeric excess (ee) .
Analytical and Purification Methods
Chromatographic Techniques
Reverse-phase HPLC with UV detection at 254 nm is standard for purity analysis. Preparative HPLC using gradients of 5–95% acetonitrile in water (0.1% trifluoroacetic acid) achieves >99% purity for research applications .
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups, including the carbonyl stretch ( 1700 cm) of the Boc group and N-H bends ( 3300 cm) .
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